molecular formula C12H11Cl3N2O2S B3929433 2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

Cat. No.: B3929433
M. Wt: 353.6 g/mol
InChI Key: DJJDHIVXVYFBJE-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is a synthetic organic compound characterized by the presence of three chlorine atoms attached to a benzene ring, along with a sulfonyl group linked to an imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Sulfonation: The acylated benzene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group.

    Imidazole Derivative Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the benzene ring can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and sulfonyl groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated benzene structure but different functional groups.

    1,2,4-Trichlorobenzene: A chlorinated benzene derivative used as a solvent and intermediate in chemical synthesis.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but fewer chlorine atoms.

Uniqueness

2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both sulfonyl and imidazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-ethyl-4-methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O2S/c1-3-12-16-7(2)6-17(12)20(18,19)11-5-9(14)8(13)4-10(11)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDHIVXVYFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,5-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

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